molecular formula C11H13IN4O2S B6988829 N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide

N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B6988829
M. Wt: 392.22 g/mol
InChI Key: ZZMXEJWAGYQTAR-UHFFFAOYSA-N
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Description

N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide: is a complex organic compound that features a combination of pyridine, pyrazole, and sulfonamide functional groups

Properties

IUPAC Name

N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O2S/c1-7-9(12)4-5-13-11(7)15-19(17,18)10-6-14-16(3)8(10)2/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMXEJWAGYQTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1NS(=O)(=O)C2=C(N(N=C2)C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyridine derivative followed by the formation of the pyrazole ring and subsequent sulfonamide formation. The reaction conditions often involve the use of reagents such as n-butyllithium, diisopropylamine, and iodine in solvents like tetrahydrofuran (THF) under inert atmospheres .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The process would also involve rigorous purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a nucleophilic substitution reaction might yield a derivative with a different substituent in place of the iodine atom, while a coupling reaction could result in a more complex biaryl compound.

Scientific Research Applications

N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrazole derivatives, such as:

  • N-(4-chloro-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide
  • N-(4-bromo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide

Uniqueness

The uniqueness of N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the iodine atom, for example, can facilitate specific types of chemical reactions that might not be possible with other halogenated derivatives.

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